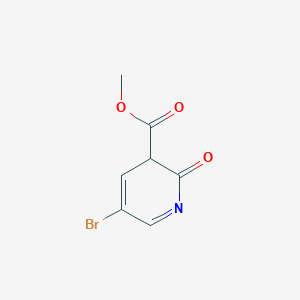

methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate

Beschreibung

Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of a bromine atom at the 5th position, a keto group at the 2nd position, and a carboxylate ester group at the 3rd position

Eigenschaften

Molekularformel |

C7H6BrNO3 |

|---|---|

Molekulargewicht |

232.03 g/mol |

IUPAC-Name |

methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3 |

InChI-Schlüssel |

KCOOZOCKHAEHKT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1C=C(C=NC1=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-oxo-3H-pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-5-brom-2-oxo-3H-pyridin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch Nukleophile wie Amine oder Thiole substituiert werden.

Reduktionsreaktionen: Die Ketogruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Hydroxylgruppe reduziert werden.

Esterhydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid oder primäre Amine in Lösungsmitteln wie Dimethylformamid (DMF) bei erhöhten Temperaturen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol bei Raumtemperatur.

Hydrolyse: Wässrige Natriumhydroxid oder Salzsäure unter Rückflussbedingungen.

Hauptprodukte, die gebildet werden

Substitution: Bildung von 5-Amino-2-oxo-3H-pyridin-3-carboxylat oder 5-Thio-2-oxo-3H-pyridin-3-carboxylat.

Reduktion: Bildung von Methyl-5-brom-2-hydroxy-3H-pyridin-3-carboxylat.

Hydrolyse: Bildung von 5-Brom-2-oxo-3H-pyridin-3-carbonsäure.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-brom-2-oxo-3H-pyridin-3-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor wirken, indem es an das aktive Zentrum des Enzyms bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Das Bromatom und die Ketogruppe spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität. Die Verbindung kann auch mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Reaktionen beeinflussen.

Wirkmechanismus

The mechanism of action of methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and keto group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-5-chlor-2-oxo-3H-pyridin-3-carboxylat

- Methyl-5-fluor-2-oxo-3H-pyridin-3-carboxylat

- Methyl-5-iod-2-oxo-3H-pyridin-3-carboxylat

Einzigartigkeit

Methyl-5-brom-2-oxo-3H-pyridin-3-carboxylat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das im Vergleich zu seinen halogenierten Analogen eine unterschiedliche Reaktivität und Eigenschaften verleiht. Die Größe und die elektronenziehende Natur des Bromatoms beeinflussen das chemische Verhalten der Verbindung, wodurch sie für spezifische Anwendungen geeignet ist, bei denen andere Halogene möglicherweise nicht so effektiv sind .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.